

Spectroscopic Analysis of Substituted Benzoates: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Methyl 2-amino-5-methylbenzoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key substituted benzoates, offering insights into their structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental data for **Methyl 2-amino-5-methylbenzoate**, this guide utilizes the detailed spectroscopic information of its close structural analogs: 2-Amino-5-methylbenzoic acid and Methyl 2-aminobenzoate. This comparative approach serves as a practical framework for interpreting the spectra of related compounds in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the two analog compounds. These tables are designed for easy comparison and reference.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-Amino-5-methylbenzoic acid	DMSO-d ₆	11.51	br s	-	COOH
7.78	d	~2.0	H-6		
7.21	dd	~8.5, 2.0	H-4		
5.87	br s	-	NH ₂		
2.10	s	-	CH ₃		
Methyl 2-aminobenzoate	CDCl ₃	7.88	dd	8.0, 1.6	H-6
7.29	ddd	8.4, 7.2, 1.6	H-4		
6.66	d	8.4	H-3		
6.63	ddd	8.0, 7.2, 1.0	H-5		
5.50	br s	-	NH ₂		
3.86	s	-	OCH ₃		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-Amino-5-methylbenzoic acid	DMSO-d ₆	168.5	C=O
150.2	C-2		
135.8	C-4		
124.8	C-5		
122.5	C-6		
115.8	C-3		
112.9	C-1		
19.9	CH ₃		
Methyl 2-aminobenzoate	CDCl ₃	168.3	C=O
150.5	C-2		
134.4	C-4		
131.5	C-6		
116.8	C-5		
116.3	C-3		
110.8	C-1		
51.5	OCH ₃		

Table 3: IR Spectroscopic Data

Compound	Technique	Wavenumber (cm ⁻¹)	Assignment
2-Amino-5-methylbenzoic acid	KBr Pellet	3470, 3375	N-H stretch (asymmetric & symmetric)
2920		O-H stretch (carboxylic acid)	
1680		C=O stretch (carboxylic acid)	
1615, 1580		N-H bend / C=C aromatic stretch	
1300		C-O stretch	
820		C-H out-of-plane bend	
Methyl 2-aminobenzoate	Thin Film	3485, 3370	N-H stretch (asymmetric & symmetric)
3050		C-H aromatic stretch	
2950		C-H aliphatic stretch	
1690		C=O stretch (ester)	
1615, 1585		N-H bend / C=C aromatic stretch	
1250		C-O stretch (ester)	
750		C-H out-of-plane bend	

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
2-Amino-5-methylbenzoic acid	Electron Ionization (EI)	151	134, 106, 77
Methyl 2-aminobenzoate	Electron Ionization (EI)	151	120, 92, 65

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely without reacting with it.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique:

- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment is typically recorded first and automatically subtracted from the sample spectrum.

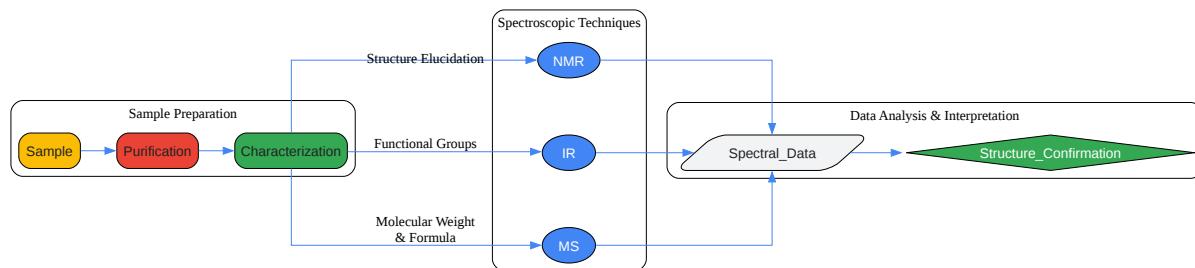
Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable small molecules:

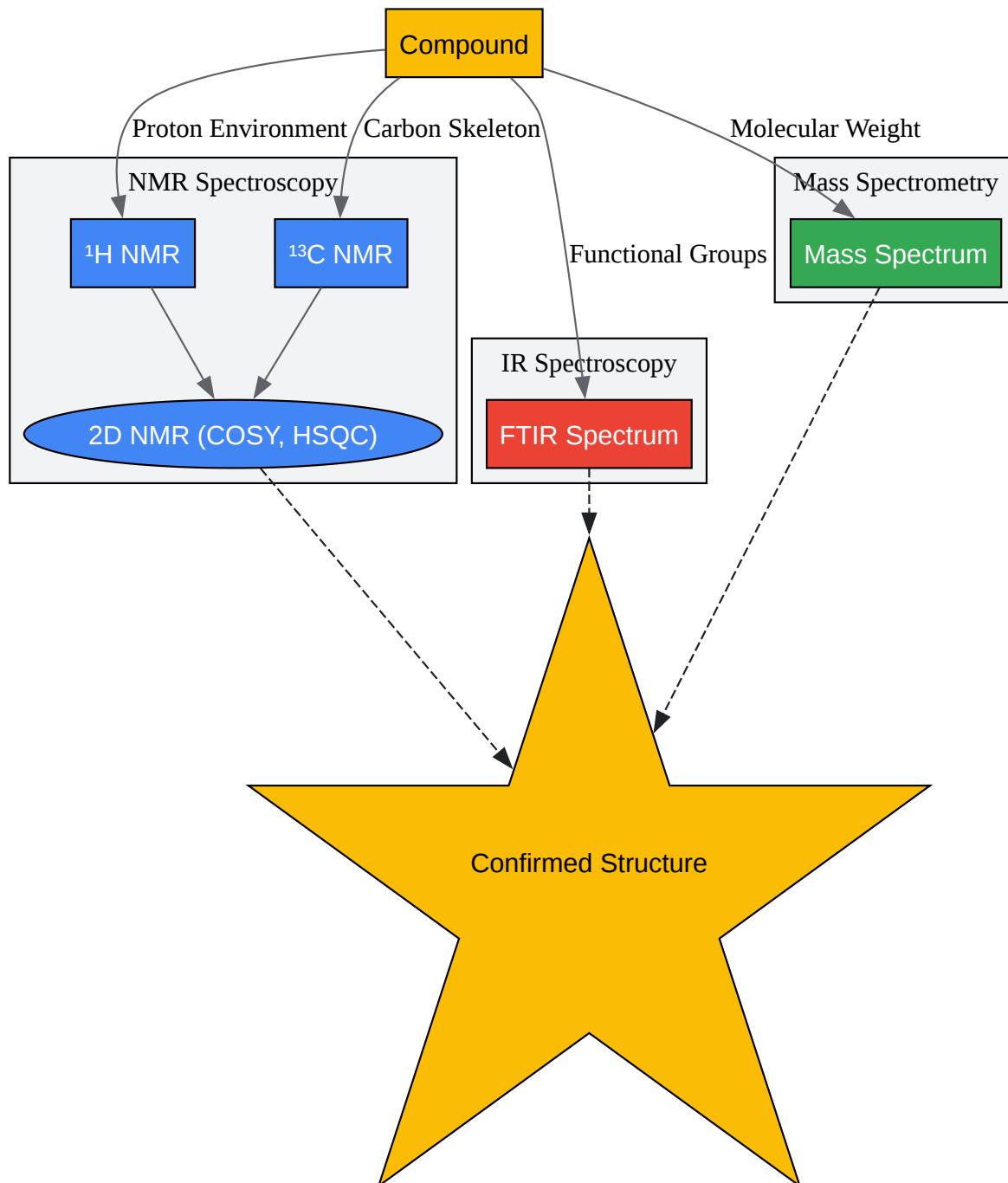
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).
- Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller, charged fragments and neutral species.
- Mass Analysis and Detection: The positively charged ions (molecular ion and fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationships between different analytical techniques.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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Caption: Logical relationships between spectroscopic techniques and structural information.

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